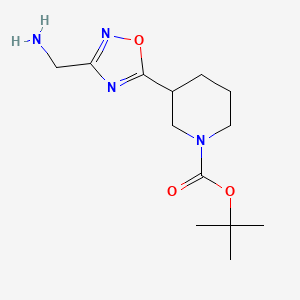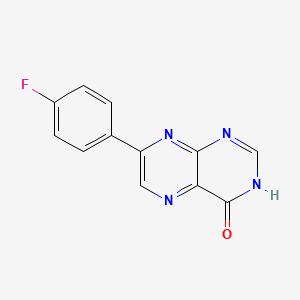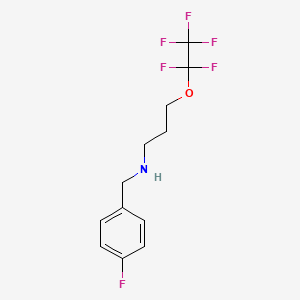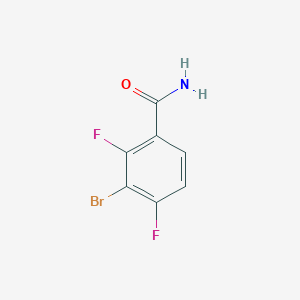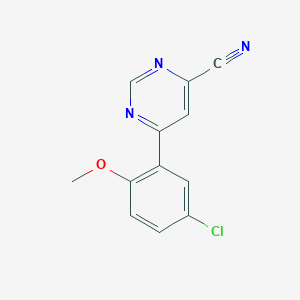
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 5-chloro-2-methoxyphenyl group and a cyano group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
科学研究应用
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent targeting epidermal growth factor receptor (EGFR) mutations.
Neuroprotection: Studies have shown its potential in neuroprotective and anti-neuroinflammatory applications.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 6-(5-chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as EGFR. It acts as an ATP mimetic, inhibiting the kinase activity of EGFR, which is crucial for the proliferation of cancer cells . Additionally, it may inhibit pathways involved in inflammation and apoptosis, contributing to its neuroprotective effects .
相似化合物的比较
Similar Compounds
Pyrimidine-5-carbonitrile Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
6-(5-Chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target EGFR mutations and its potential neuroprotective effects make it a compound of significant interest in both medicinal chemistry and material science .
属性
分子式 |
C12H8ClN3O |
|---|---|
分子量 |
245.66 g/mol |
IUPAC 名称 |
6-(5-chloro-2-methoxyphenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8ClN3O/c1-17-12-3-2-8(13)4-10(12)11-5-9(6-14)15-7-16-11/h2-5,7H,1H3 |
InChI 键 |
LGPBZXLWOBRCLX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC=NC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


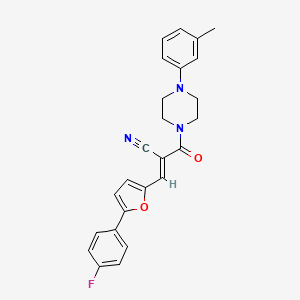
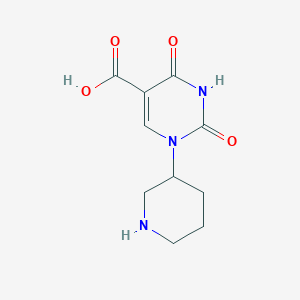
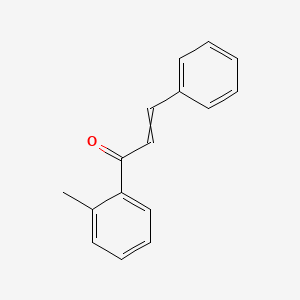
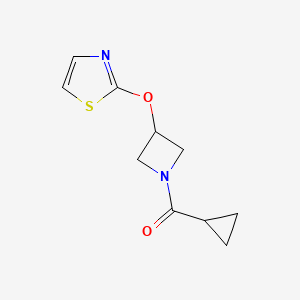
acetate](/img/structure/B14870902.png)
![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
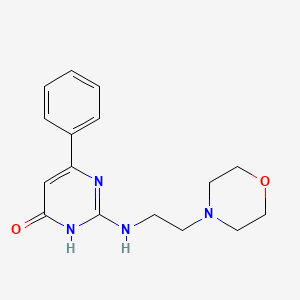
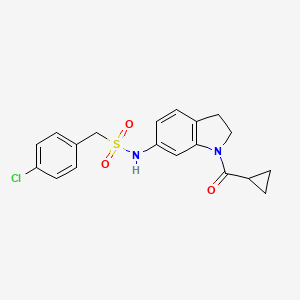
![6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14870938.png)

